N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine
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Overview
Description
N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a propyl group attached to the triazole ring and a benzene-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as aminoguanidine and carboxylic acids.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides under basic conditions.
Attachment of the Benzene-1,2-diamine Moiety: The final step involves the coupling of the triazole ring with benzene-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding triazole N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound without the propyl and benzene-1,2-diamine substituents.
Benzene-1,2-diamine:
5-Propyl-1H-1,2,4-triazole: A triazole derivative with a propyl group but lacking the benzene-1,2-diamine moiety.
Uniqueness
N-(5-Propyl-1H-[1,2,4]triazol-3-yl)benzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and the benzene-1,2-diamine moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-N-(5-propyl-1H-1,2,4-triazol-3-yl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-5-10-14-11(16-15-10)13-9-7-4-3-6-8(9)12/h3-4,6-7H,2,5,12H2,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIECLEAOLBKUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)NC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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